
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic compound that contains both a thiazole ring and a benzaldehyde moiety Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Méthodes De Préparation
The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde typically involves the condensation of 3-methoxy-1,2-thiazole with benzaldehyde under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Applications De Recherche Scientifique
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and proteins, leading to the disruption of key metabolic processes .
In cancer research, the compound’s mechanism of action may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
3-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-4-2-3-8(5-9)7-13/h2-7H,1H3 |
Clé InChI |
XFCBEBPFTFGFEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC(=C1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


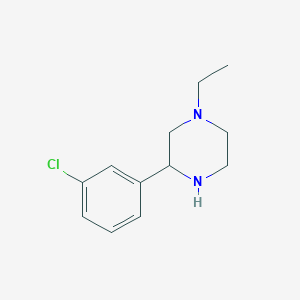
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
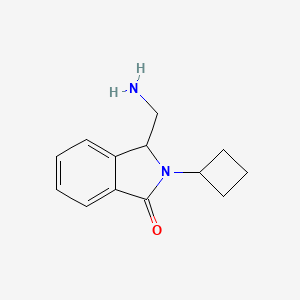
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)



![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
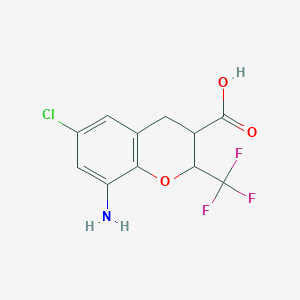
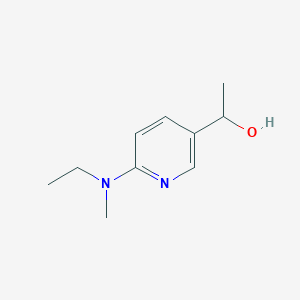
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
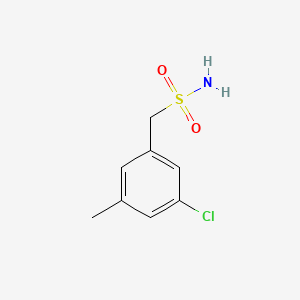
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
